SOS2 ligand 1

Description

Propriétés

Formule moléculaire |

C19H21N5O |

|---|---|

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

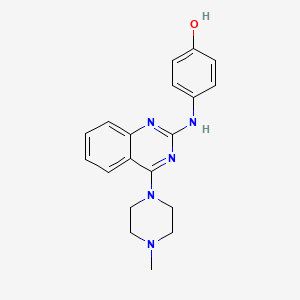

4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol |

InChI |

InChI=1S/C19H21N5O/c1-23-10-12-24(13-11-23)18-16-4-2-3-5-17(16)21-19(22-18)20-14-6-8-15(25)9-7-14/h2-9,25H,10-13H2,1H3,(H,20,21,22) |

Clé InChI |

VTHMRLOUPKJVSL-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SOS2 Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Son of Sevenless 2 (SOS2) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, thereby initiating downstream signaling cascades critical for cell proliferation, survival, and differentiation. While historically overshadowed by its homolog SOS1, recent research has illuminated a distinct and critical role for SOS2, particularly in cancers driven by KRAS mutations. SOS2 is a key mediator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, and its inhibition presents a promising therapeutic strategy for a variety of cancers. This technical guide provides a comprehensive overview of the mechanism of action of recently identified SOS2 ligands, focusing on the underlying signaling pathways, quantitative binding data, and detailed experimental protocols for their characterization.

Introduction to SOS2 as a Therapeutic Target

SOS1 and SOS2 are the two mammalian homologs of the Drosophila guanine nucleotide exchange factor Son of Sevenless. They act as crucial intermediaries, translating signals from receptor tyrosine kinases (RTKs) to the activation of RAS GTPases. This activation is a pivotal event, as RAS proteins, when in their active GTP-bound state, trigger multiple downstream effector pathways, including the well-known RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

While both SOS1 and SOS2 are ubiquitously expressed, they exhibit non-redundant functions. SOS1 is considered the primary activator of the RAS-MAPK pathway. In contrast, emerging evidence strongly indicates that SOS2 is a critical regulator of the RAS-PI3K/AKT signaling axis, a pathway frequently dysregulated in cancer and essential for cell survival and proliferation[1]. In KRAS-mutant cancers, tumor cells often exhibit a dependency on SOS2 for the activation of PI3K/AKT signaling, making SOS2 an attractive and specific target for therapeutic intervention[1]. Furthermore, SOS2 can play a compensatory role when SOS1 is inhibited, suggesting that dual targeting of SOS1 and SOS2 or specific targeting of SOS2 could be a more effective anticancer strategy[2].

The discovery of small molecule ligands that bind to and modulate the activity of SOS2 is a burgeoning area of research. This guide will focus on the mechanism of action of these novel ligands, providing the technical details necessary for researchers and drug development professionals to understand and further investigate this promising class of therapeutics.

The SOS2 Signaling Pathway

SOS2, in concert with the adaptor protein GRB2, is recruited to activated RTKs at the plasma membrane. This translocation allows SOS2 to interact with RAS proteins (KRAS, NRAS, and HRAS), catalyzing the exchange of GDP for GTP and thereby activating RAS. Activated RAS then engages and activates its downstream effectors. The primary pathway influenced by SOS2 is the PI3K/AKT pathway.

dot

Caption: The SOS2-mediated PI3K/AKT signaling pathway.

Quantitative Data for Representative SOS2 Ligands

Recent fragment-based screening efforts have successfully identified several small molecules that bind directly to SOS2. These "fragment hits" represent the initial chemical matter for the development of more potent and selective SOS2 inhibitors. The binding affinities of these fragments are typically in the micromolar to millimolar range, as determined by biophysical techniques such as Surface Plasmon Resonance (SPR).

Below is a summary of the quantitative binding data for a selection of these pioneering SOS2 fragment hits.

| Compound ID | Chemical Class | Binding Affinity (KD) to SOS2 | Method | Reference |

| Fragment 8 | Not specified | 300 µM | SPR | [3] |

| Fragment 9 | Not specified | 330 µM | SPR | [3][4] |

| Fragment 10 | Not specified | 730 µM | SPR | [3][4] |

| Fragment 11 | Not specified | 430 µM | SPR | [3] |

| Fragment 13 | Not specified | ~2000 µM | SPR | [3][4] |

Experimental Protocols

The identification and characterization of SOS2 ligands involve a multi-step process that combines biophysical, biochemical, and cellular assays. This section provides detailed methodologies for the key experiments cited in the study of these novel compounds.

Biophysical Assays for Binding Characterization

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein.

-

Objective: To determine the dissociation constant (KD) of fragment hits binding to SOS2.

-

Instrumentation: Biacore or a similar SPR instrument.

-

Procedure:

-

Protein Immobilization: Recombinant human SOS2 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: Fragment hits are serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Binding Measurement: The diluted fragments (analyte) are injected over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD = kd/ka).

-

X-ray crystallography is employed to determine the three-dimensional structure of a SOS2-ligand complex at atomic resolution.

-

Objective: To elucidate the binding mode of a fragment hit within the SOS2 protein.

-

Procedure:

-

Protein Crystallization: Purified SOS2 protein is crystallized by vapor diffusion or other crystallization methods.

-

Ligand Soaking or Co-crystallization: The fragment hit is introduced to the SOS2 crystals either by soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

-

Data Collection: The ligand-bound crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the SOS2-ligand complex is built and refined.

-

Cellular Assays for Mechanism of Action

Western blotting is used to assess the effect of a SOS2 ligand on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

-

Objective: To determine if a SOS2 ligand inhibits the phosphorylation of AKT in cancer cells.

-

Procedure:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., a KRAS-mutant cell line) is cultured and treated with varying concentrations of the SOS2 ligand for a specified duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative levels of p-AKT.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To evaluate the effect of a SOS2 ligand on the viability of cancer cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the SOS2 ligand for a defined period (e.g., 72 hours).

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

-

CRISPR/Cas9 technology can be used to generate SOS2 knockout cell lines to validate the on-target effects of a SOS2 ligand.

-

Objective: To create a cell line that does not express SOS2 to confirm that the effects of a ligand are SOS2-dependent.

-

Procedure:

-

gRNA Design: Guide RNAs (gRNAs) are designed to target a specific exon of the SOS2 gene.

-

Vector Construction: The designed gRNAs are cloned into a vector that also expresses the Cas9 nuclease.

-

Transfection: The CRISPR/Cas9 vector is transfected into the target cancer cell line.

-

Selection and Clonal Isolation: Cells that have successfully incorporated the vector are selected (e.g., using an antibiotic resistance marker), and single-cell clones are isolated.

-

Knockout Validation: The knockout of the SOS2 gene in the clonal cell lines is confirmed by Western blotting (to show the absence of SOS2 protein) and sequencing of the genomic DNA at the target site.

-

Mandatory Visualizations

Experimental Workflow for SOS2 Ligand Discovery

dot

Caption: Experimental workflow for the discovery and characterization of SOS2 ligands.

Logical Workflow for Investigating Cellular Mechanism of Action

dot

Caption: Logical workflow for validating the cellular mechanism of action of a SOS2 ligand.

Conclusion

The identification of small molecule ligands for SOS2 marks a significant advancement in the pursuit of novel cancer therapeutics, particularly for KRAS-driven malignancies. The mechanism of action of these ligands is centered on the inhibition of the SOS2-mediated activation of the PI3K/AKT signaling pathway, a critical axis for tumor cell survival and proliferation. The in-depth technical information provided in this guide, including quantitative binding data and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working to translate these initial discoveries into clinically effective therapies. Further optimization of the current fragment hits, guided by a thorough understanding of their mechanism of action, holds the promise of delivering a new generation of targeted anticancer agents.

References

The Dawn of SOS2 Inhibition: A Technical Guide to the Discovery of Small Molecule Binders

For Researchers, Scientists, and Drug Development Professionals

The Son of Sevenless 2 (SOS2) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling target in oncology, particularly for KRAS-driven cancers. While its homolog, SOS1, has been the primary focus of inhibitor development, the tide is turning as the distinct and critical roles of SOS2 in signaling pathways and drug resistance become increasingly evident. This technical guide provides an in-depth exploration of the discovery of small molecule SOS2 binders, summarizing key data, detailing experimental methodologies, and visualizing the intricate processes involved.

The Rationale for Targeting SOS2

SOS1 and SOS2 are highly homologous proteins that activate RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] While SOS1 is often considered the dominant player, recent studies have illuminated the unique and non-overlapping functions of SOS2. Notably, SOS2 is implicated in the RAS-PI3K/AKT signaling axis, a pathway critical for the survival of many cancer cells.[3][4] Furthermore, SOS2 can play a compensatory role, contributing to resistance mechanisms when SOS1 is inhibited.[1][5] This has spurred a dedicated effort to discover and develop small molecules that can specifically bind to and modulate the function of SOS2.

Signaling Pathways and Discovery Workflows

The discovery of small molecule binders for SOS2 involves a multi-faceted approach, beginning with the identification of initial hits through screening campaigns and culminating in the validation of their biological activity. The following diagrams illustrate the key signaling pathway involving SOS2 and the typical experimental workflow for identifying and characterizing SOS2 binders.

Caption: The SOS2 signaling pathway, a key regulator of cell survival.

Caption: A typical workflow for the discovery of small molecule SOS2 binders.

Quantitative Data Summary

The initial discovery efforts have yielded several classes of small molecule binders for SOS2, primarily identified through fragment-based screening. These compounds exhibit a range of binding affinities, and their characterization has been crucial for establishing structure-activity relationships (SAR) to guide further optimization. The following table summarizes the quantitative data for representative SOS2 binders.

| Compound Class | Compound ID | Binding Site | Method | Binding Affinity (Kd) | Reference |

| Fragment Hits | 7 | Catalytic | SPR | >2000 µM (SOS2), nonsaturable (SOS1) | [1] |

| 8 | Catalytic | SPR | 300 µM (SOS2), 960 µM (SOS1) | [1] | |

| 9 | Catalytic | SPR | 330 µM (SOS2), nonsaturable (SOS1) | [1] | |

| 10 | Catalytic | SPR | 730 µM (SOS2), nonsaturable (SOS1) | [1] | |

| 11 | Catalytic | SPR | 430 µM (SOS2), 490 µM (SOS1) | [1] | |

| Quinazoline-based | 1 | Catalytic | SPR | 33 µM | [3] |

| 2 | Catalytic | SPR | 3.5 µM | [3] | |

| Interdomain Site Binder | 11 (different from above) | Interdomain | 19F NMR | Binding confirmed, Kd not reported | [3] |

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of successful drug discovery campaigns. The following sections provide methodologies for the key experiments cited in the discovery of small molecule SOS2 binders.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (Kd) of small molecules binding to SOS2.

Materials:

-

Biacore T200 instrument or equivalent

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified recombinant SOS2 protein

-

Small molecule compounds dissolved in DMSO

Protocol:

-

Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

-

SOS2 Immobilization:

-

Activate the sensor surface with a 1:1 mixture of NHS and EDC for 7 minutes.

-

Inject a solution of purified SOS2 (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine (B43304) for 7 minutes.

-

-

Binding Analysis:

-

Prepare a serial dilution of the small molecule compound in running buffer containing a low percentage of DMSO (e.g., 1-5%).

-

Inject the compound solutions over the immobilized SOS2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

-

Include a buffer-only injection as a reference.

-

-

Data Analysis:

-

Subtract the reference sensorgram from the sample sensorgrams.

-

Fit the steady-state binding responses to a 1:1 binding model to determine the Kd.

-

19F NMR for Fragment Screening

19F NMR is a powerful technique for fragment screening due to the high sensitivity of the 19F nucleus and the absence of background signals in biological samples.

Objective: To identify fluorine-containing fragments that bind to SOS2.

Materials:

-

NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe

-

NMR tubes

-

Purified recombinant SOS2 protein

-

Library of fluorine-containing fragments

-

NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl in D2O)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of purified SOS2 in NMR buffer.

-

Prepare cocktails of 8-10 fluorine-containing fragments in NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a 1D 19F NMR spectrum of each fragment cocktail in the absence of SOS2 (reference spectrum).

-

Add a small aliquot of the SOS2 stock solution to each fragment cocktail to a final protein concentration of ~5 µM.

-

Acquire a 1D 19F NMR spectrum of each fragment cocktail in the presence of SOS2.

-

-

Hit Identification:

-

Compare the spectra of the fragment cocktails with and without SOS2.

-

A significant decrease in the intensity or broadening of a specific 19F signal indicates a binding event.

-

-

Hit Deconvolution:

-

For cocktails showing hits, acquire individual 19F NMR spectra of each fragment in the presence and absence of SOS2 to identify the specific binding fragment.

-

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information of protein-ligand complexes, which is invaluable for understanding the binding mode and guiding structure-based drug design.

Objective: To determine the three-dimensional structure of a small molecule bound to SOS2.

Materials:

-

Purified and concentrated SOS2 protein

-

Small molecule binder

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting or hanging drop)

-

Cryoprotectant solution

-

X-ray diffraction source (e.g., synchrotron)

Protocol:

-

Co-crystallization:

-

Incubate the purified SOS2 protein with a molar excess of the small molecule binder.

-

Set up crystallization trials by mixing the protein-ligand complex with various crystallization screen solutions using the vapor diffusion method.

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

-

-

Crystal Soaking (Alternative Method):

-

Grow apo-SOS2 crystals under suitable conditions.

-

Prepare a soaking solution containing the small molecule binder dissolved in a cryoprotectant-compatible buffer.

-

Transfer the apo-SOS2 crystals to the soaking solution and incubate for a defined period (minutes to hours).

-

-

Cryo-protection and Data Collection:

-

Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known SOS2 structure as a search model.

-

Build the model of the protein-ligand complex into the electron density map and refine the structure.

-

Conclusion

The discovery of small molecule binders for SOS2 represents a significant step forward in the development of novel therapeutics for KRAS-driven cancers. The application of a diverse array of biophysical and structural biology techniques has been instrumental in identifying and characterizing these initial chemical starting points. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration of SOS2 as a therapeutic target and the optimization of these early hits into potent and selective clinical candidates. The journey to a clinically approved SOS2 inhibitor is still in its early stages, but the foundational work laid out here provides a clear and promising path forward.

References

- 1. The complex between SOS3 and SOS2 regulatory domain from Arabidopsis thaliana: cloning, expression, purification, crystallization and preliminary X-ray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to SOS2 Ligand Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity and kinetics of ligands targeting the Son of Sevenless 2 (SOS2) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins. Understanding these parameters is fundamental for the development of effective and selective SOS2 inhibitors for therapeutic applications, particularly in the context of RAS-driven cancers.

SOS2 Signaling Pathway

The Son of Sevenless (SOS) proteins, SOS1 and SOS2, are key activators of RAS proteins, which in turn regulate critical downstream signaling pathways controlling cell proliferation, survival, and differentiation.[1] While SOS1 has been the primary focus of drug discovery efforts, recent studies have highlighted the significant role of SOS2 in RAS-PI3K/AKT signaling, especially in KRAS-mutant cancer cell lines.[1][2] Inhibition of SOS2, therefore, presents a promising therapeutic strategy.[1][3]

Caption: The SOS2 signaling pathway, illustrating the activation cascade from receptor tyrosine kinases to downstream effectors.

Quantitative Data on SOS2 Ligand Binding Affinity

The following tables summarize the binding affinities of various small molecule ligands to SOS2, as determined by different biophysical and biochemical assays.

Table 1: Binding Affinities of Quinazoline-Based SOS2 Inhibitors

| Compound | Binding Affinity (Kd/IC50) | Assay | Reference |

| Quinazoline 1 | 33 µM | SPR | [3] |

| Compound 2 | ~3.3 µM | SPR | [3] |

| Compound 5 | ~3.3 µM | SPR | [3] |

| Compound 6 | ~3.3 µM | SPR | [3] |

| Compound 7 | ~3.3 µM | SPR | [3] |

Table 2: Binding Affinities of Fragment Hits to SOS2

| Compound | Binding Affinity (Kd) | Assay | Reference |

| Fragment 8 | 300 µM | SPR | [4] |

| Fragment 9 | 330 µM | SPR | [4] |

| Fragment 10 | 730 µM | SPR | [4] |

| Fragment 11 | 430 µM | SPR | [4] |

| Fragment 12 | 0.3-2 mM | SPR | [4][5] |

| Fragment 13 | ~2000 µM | SPR | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity and kinetic data. Below are representative protocols for commonly used techniques in the study of SOS2-ligand interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on both the affinity and kinetics of binding.

Experimental Workflow for SPR:

Caption: A representative experimental workflow for determining SOS2 ligand binding affinity using Surface Plasmon Resonance (SPR).

Detailed Protocol:

-

Immobilization of SOS2: Recombinant human SOS2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). SOS2 is then injected over the activated surface, followed by a blocking step with ethanolamine.

-

Ligand Preparation: The small molecule inhibitor is serially diluted in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Binding Analysis: The diluted ligand is injected over the sensor chip surface at a constant flow rate to monitor the association phase. This is followed by an injection of the running buffer to monitor the dissociation phase.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

-

Sample Preparation: Purified SOS2 protein is placed in the sample cell, and the ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the ligand into the SOS2 solution is performed. The heat change after each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Binding Kinetics and Affinity

The binding affinity (Kd) of a ligand to its target is a function of its association (kon) and dissociation (koff) rates. A lower Kd value indicates a higher binding affinity.

Caption: The relationship between binding affinity (Kd), association rate (kon), and dissociation rate (koff).

A comprehensive understanding of these kinetic parameters is essential for optimizing drug-target residence time and achieving desired pharmacological effects. While much of the current literature on SOS2 inhibitors focuses on binding affinity, future studies will need to provide more detailed kinetic analyses to guide the development of next-generation SOS2-targeted therapies.

References

- 1. Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of SOS2 Inhibition: A Technical Guide to Early Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Son of Sevenless 2 (SOS2) protein, a guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, has emerged as a compelling therapeutic target in oncology. While its homolog, SOS1, has been the focus of extensive drug discovery efforts, the role of SOS2 in driving cancer cell survival, particularly through the PI3K/AKT signaling pathway and in the context of resistance to SOS1 inhibitors, has brought it to the forefront of cancer research.[1][2][3] This technical guide provides an in-depth analysis of the nascent but rapidly evolving field of SOS2 inhibitor development. It consolidates the current understanding of the structure-activity relationships (SAR) of the first-generation of SOS2 binders, details the key experimental protocols for their characterization, and visualizes the underlying biological pathways and discovery workflows. As the development of SOS2-specific inhibitors is still in its early stages, this guide focuses on the foundational fragment-based discoveries that are paving the way for future therapeutic agents.

The Therapeutic Rationale for Targeting SOS2

SOS1 and SOS2 are highly homologous proteins that activate RAS proteins by catalyzing the exchange of GDP for GTP.[1] While SOS1 is considered the dominant GEF in many RAS-driven cancers, emerging evidence highlights a critical, non-redundant role for SOS2.[2] Genetic and pharmacological suppression of SOS1 can lead to a compensatory upregulation of SOS2-mediated signaling, representing a key mechanism of therapeutic resistance.[1] Furthermore, SOS2 has been shown to be a crucial mediator of the PI3K/AKT signaling axis, a pathway essential for the survival of many KRAS-mutant tumors.[1][3][4] These findings strongly support the development of selective SOS2 inhibitors, either as standalone therapies or in combination with SOS1 inhibitors, to achieve a more comprehensive and durable blockade of RAS-driven oncogenesis.

SOS2 Signaling Pathway

SOS2, like SOS1, is a key intermediary between receptor tyrosine kinases (RTKs) and RAS. Upon growth factor stimulation of an RTK, the adaptor protein GRB2 recruits SOS2 to the plasma membrane, where it can engage with RAS. SOS2 then facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS, in turn, stimulates downstream effector pathways, including the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Notably, SOS2 appears to have a preferential role in activating the PI3K-AKT pathway in certain cancer contexts.[2][3]

Structure-Activity Relationship of SOS2 Binders

The exploration of SOS2 inhibitors is in its infancy, with the first reports of small molecule binders emerging from fragment-based screening campaigns.[1][4] These initial studies have identified several chemical scaffolds that bind to the catalytic site of SOS2, as well as a novel allosteric "interdomain site".[1] The current SAR is primarily based on binding affinity data (KD), as functional inhibition data (IC50) is not yet widely available.

Catalytic Site Binders

A fragment screening campaign using surface plasmon resonance (SPR) identified a quinazoline (B50416) core as a starting point for SOS2 binders.[1] Initial optimization of this scaffold has provided early SAR insights.

| Compound ID | Scaffold | R1 | R2 | SOS2 KD (μM) |

| 1 | Quinazoline | H | 4-hydroxyaniline | 33 |

| 2 | Quinazoline | H | 4-hydroxyaniline (optimized) | 3.4 |

| 3 | Quinazoline | H | 4-(piperazin-1-yl)aniline | 1.8 |

| 4 | Quinazoline | H | 4-(4-methylpiperazin-1-yl)aniline | 1.4 |

| 5 | Tetrahydroquinazoline (B156257) | H | 4-hydroxyaniline | 3.1 |

Table 1: SAR of Quinazoline-Based SOS2 Binders (Data extracted from[1])

Key SAR Observations for Quinazoline Scaffold:

-

Core Structure: The 2,4-disubstituted quinazoline is a viable scaffold for SOS2 binding.

-

R2 Substituent: The addition of a 4-hydroxyaniline group at the 4-position significantly improves binding affinity (Compound 2 vs. 1 ).[1] Further extension with a piperazine (B1678402) moiety at this position leads to further enhancements in binding (Compounds 3 and 4 ).[1]

-

Ring Saturation: A semisaturated tetrahydroquinazoline ring is also tolerated, maintaining similar affinity to the aromatic quinazoline core (Compound 5 ).[1]

A broader fragment-based screening effort utilizing SPR, target-immobilized NMR screening (TINS), and X-ray crystallography has identified several other diverse fragments that bind to the catalytic site of SOS2.[4]

| Compound ID | Scaffold | SOS2 KD (μM) | SOS1 KD (μM) |

| 6 | (Not disclosed) | ~2000 | Nonsaturable |

| 7 | (Not disclosed) | 300 | 960 |

| 8 | (Not disclosed) | 330 | Nonsaturable |

| 9 | (Not disclosed) | 730 | Nonsaturable |

| 10 | (Not disclosed) | 430 | 490 |

| 11 | 1,2,3,4-tetrahydroacridine | 550 | Nonsaturable |

Table 2: Binding Affinities of Diverse SOS2 Catalytic Site Fragments (Data extracted from[4])

Key Insights from Fragment Screening:

-

A variety of chemical scaffolds can bind to the catalytic site of SOS2 with affinities in the micromolar range.[4]

-

Some fragments exhibit selectivity for SOS2 over SOS1, as indicated by nonsaturable binding to SOS1 in SPR experiments.[4]

Interdomain Site Binders

A 19F NMR-based fragment screen identified a novel, allosteric binding pocket on SOS2, termed the "interdomain site." This site is located at the interface between the REM and CDC25 domains and is distinct from the catalytic site.[1]

| Compound ID | Scaffold | SOS2 KD (μM) | SOS1 KD (μM) |

| 12 | Fluorinated Fragment | 331 | 159 |

Table 3: Binding Affinity of an Interdomain Site Binder (Data extracted from[1])

Significance of the Interdomain Site:

-

The discovery of this allosteric site opens up new avenues for the development of non-competitive SOS2 inhibitors.[1]

-

Fragment 12 demonstrated binding to both SOS1 and SOS2 with similar affinities, suggesting the potential for developing dual SOS1/SOS2 inhibitors targeting this site.[1]

Experimental Protocols

The characterization of SOS2 inhibitors relies on a combination of biophysical, biochemical, and cellular assays. The following sections provide detailed methodologies for key experiments.

Workflow for SOS2 Inhibitor SAR Study

A typical workflow for a structure-activity relationship study of SOS2 inhibitors, particularly following a fragment-based approach, involves a multi-step process from initial hit identification to cellular characterization.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of compounds to SOS2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant purified SOS2 protein (e.g., residues 562-1047)

-

Running buffer (e.g., HBS-EP+, 20 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Test compounds dissolved in DMSO and diluted in running buffer

Protocol:

-

Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Immobilization:

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject a solution of SOS2 protein (e.g., 20 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., ~10,000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

-

Binding Analysis:

-

Prepare a serial dilution of the test compound in running buffer (e.g., from 100 µM to 0.1 µM), keeping the final DMSO concentration constant (e.g., ≤1%).

-

Inject the compound solutions over the SOS2-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

X-ray Crystallography for Structural Analysis

Objective: To determine the three-dimensional structure of a compound in complex with SOS2 to understand the binding mode.

Materials:

-

Purified and concentrated SOS2 protein (e.g., >10 mg/mL)

-

Test compound

-

Crystallization screens and plates

-

X-ray diffraction equipment

Protocol (Co-crystallization):

-

Complex Formation: Incubate the SOS2 protein with a molar excess of the test compound (e.g., 1:5 protein to compound ratio) for a defined period (e.g., 1 hour on ice).

-

Crystallization Screening: Set up crystallization trials using the protein-compound complex with various crystallization screens using vapor diffusion (sitting or hanging drop) methods.

-

Crystal Optimization: Optimize the initial crystallization conditions (precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known SOS2 structure as a search model. Refine the model and build the ligand into the electron density map.

Homogeneous Time-Resolved Fluorescence (HTRF) GEF Assay (Adapted for SOS2)

Objective: To measure the functional inhibition of SOS2-mediated nucleotide exchange on RAS and determine the IC50 of inhibitors.

Materials:

-

HTRF-compatible plate reader

-

Low-volume 384-well plates

-

Recombinant purified His-tagged KRAS protein

-

Recombinant purified GST-tagged SOS2 protein

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds

Protocol:

-

Reagent Preparation: Prepare solutions of KRAS, SOS2, and test compounds in assay buffer.

-

Assay Plate Setup:

-

Add test compounds at various concentrations to the assay plate.

-

Add a mixture of His-KRAS and BODIPY-FL-GTP to all wells and incubate to allow for nucleotide loading.

-

Initiate the exchange reaction by adding GST-SOS2 to the wells.

-

-

Detection:

-

After a defined incubation period (e.g., 60 minutes at room temperature), add the HTRF detection reagents (anti-His-Tb and anti-GST-d2).

-

Incubate for a further period to allow for antibody binding.

-

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-AKT (p-AKT)

Objective: To assess the ability of SOS2 inhibitors to block downstream signaling in a cellular context.

Materials:

-

KRAS-mutant cancer cell line (e.g., MIA PaCa-2)

-

Cell culture reagents

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with a dose range of the test compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).

-

Quantify the band intensities using densitometry software and normalize the p-AKT signal to total AKT.

-

Future Outlook

The field of SOS2 inhibition is at an exciting but early stage. The initial fragment hits provide a strong foundation for medicinal chemistry efforts to develop potent and selective inhibitors. Key future directions will include:

-

Optimization of Fragment Hits: Elaboration of the identified fragments to improve binding affinity and develop functional inhibitory activity.

-

Exploration of the Interdomain Site: Designing novel allosteric inhibitors that target the newly discovered interdomain site, which may offer a different pharmacological profile compared to catalytic site inhibitors.

-

Development of Functional Assays: Establishing robust and high-throughput functional assays to determine the IC50 values of new compounds and guide SAR.

-

Cellular and In Vivo Studies: Progressing potent inhibitors into cellular and animal models to validate their therapeutic potential in KRAS-driven cancers.

The development of selective SOS2 inhibitors holds the promise of a new therapeutic strategy for a range of cancers, particularly those that have developed resistance to other targeted therapies. The foundational work summarized in this guide represents the crucial first steps toward realizing this potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography | Semantic Scholar [semanticscholar.org]

- 3. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Landscape of SOS2: A Technical Guide to Ligand-Bound Conformations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of the Son of Sevenless 2 (SOS2) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) implicated in vital cellular signaling pathways. Focusing on its ligand-bound states, this document provides a comprehensive overview of its structure, function, and the experimental methodologies employed to elucidate its molecular interactions. This information is critical for the rational design of novel therapeutic agents targeting SOS2-mediated pathways in various diseases, including cancer.

Introduction to SOS2: A Key Player in Cellular Signaling

SOS2, alongside its highly homologous counterpart SOS1, plays a pivotal role in activating RAS proteins, which act as molecular switches in signal transduction cascades that control cell proliferation, differentiation, and survival.[1][2] While SOS1 has traditionally been considered the dominant player, recent evidence highlights the specific and crucial roles of SOS2, particularly in the RAS–PI3K/AKT signaling axis and in the context of resistance to SOS1 inhibitors.[1][3][4] In plants like Arabidopsis thaliana, SOS2 is a serine/threonine protein kinase essential for ion homeostasis and salt tolerance, functioning in the SOS (Salt Overly Sensitive) pathway.[5][6][7] This guide will focus on the human SOS2 protein and its interactions with small molecule ligands.

The Architecture of SOS2: Structural Insights from X-ray Crystallography

The three-dimensional structure of SOS2 provides a blueprint for understanding its function and for designing targeted inhibitors. Several crystal structures of human SOS2 in complex with various fragment-like compounds have been determined, revealing key interaction sites. These structures, deposited in the Protein Data Bank (PDB), offer a wealth of information for structure-based drug design.

Quantitative Data Summary of Ligand-Bound SOS2 Structures

The following table summarizes the key quantitative data from publicly available crystal structures of human SOS2 in complex with various ligands. This data is essential for comparing the different ligand-bound states and for computational modeling studies.

| PDB ID | Ligand/Compound | Resolution (Å) | R-Value Work | R-Value Free | Binding Affinity (KD) |

| 8T5R | Compound 13 | 2.12 | 0.212 | 0.272 | 0.3-2 mM |

| 8UH0 | Compound 10 | Not Specified | Not Specified | Not Specified | 0.3-2 mM |

| 8T5G | Compound 12 | Not Specified | Not Specified | Not Specified | 0.3-2 mM |

| 8T5M | Compound 14 | Not Specified | Not Specified | Not Specified | Not Determined |

| 8UC9 | Compound 9 | Not Specified | Not Specified | Not Specified | 0.3-2 mM |

| 9BVI | Compound 2 | 1.79 | 0.174 | 0.202 | 33 µM |

| 6EIE | Not Applicable (mutant) | 2.72 | 0.218 | 0.285 | Not Applicable |

Data compiled from RCSB PDB and associated publications.[2][8][9][10][11]

SOS2-Mediated Signaling Pathways

SOS2 is a critical node in multiple signaling pathways. Understanding these pathways is fundamental to elucidating the biological consequences of SOS2 inhibition.

Human RAS Signaling Pathway

In human cells, SOS2 acts as a GEF for RAS proteins, facilitating the exchange of GDP for GTP and thereby activating RAS. Activated RAS then triggers downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell growth and survival.[1][3]

Caption: Human SOS2-mediated RAS signaling pathway.

Arabidopsis SOS Pathway

In Arabidopsis, the SOS pathway is critical for salt tolerance. A salt stress-induced increase in cytosolic Ca2+ is sensed by SOS3, which then recruits and activates the SOS2 protein kinase. The SOS3-SOS2 complex phosphorylates and activates the plasma membrane Na+/H+ antiporter SOS1, leading to sodium ion extrusion from the cell.[5][7]

Caption: The Arabidopsis SOS pathway for salt tolerance.

Experimental Protocols for Studying SOS2-Ligand Interactions

The characterization of SOS2-ligand interactions relies on a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification for Structural Studies

High-quality, purified protein is a prerequisite for structural and biophysical analyses. The following protocol is a generalized procedure based on methods reported for SOS2.[10]

-

Gene Cloning and Expression Vector: The gene encoding the desired human SOS2 construct (e.g., the catalytic domain) is cloned into an E. coli expression vector, often with an N-terminal affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization on ice.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The SOS2 protein is then eluted using a high concentration of imidazole (B134444) or by tag cleavage with a specific protease (e.g., TEV or PreScission protease).

-

Size-Exclusion Chromatography (SEC): As a final purification step, the eluted protein is subjected to SEC to remove aggregates and any remaining impurities. The protein is eluted in a buffer suitable for downstream applications. Protein purity is assessed by SDS-PAGE.

X-ray Crystallography for Structure Determination

X-ray crystallography is the primary method for obtaining high-resolution structural information of protein-ligand complexes.[2][10]

-

Crystallization: Purified SOS2 protein is concentrated to a high concentration (e.g., 10-20 mg/mL). The protein is mixed with a precipitant solution from a crystallization screen using the sitting-drop or hanging-drop vapor diffusion method. Crystallization plates are incubated at a constant temperature (e.g., 18-20°C).

-

Ligand Soaking or Co-crystallization: For ligand-bound structures, pre-formed apo-protein crystals can be soaked in a solution containing a high concentration of the ligand. Alternatively, the protein and ligand can be mixed prior to setting up crystallization trials (co-crystallization).

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known structure as a search model. The ligand is then modeled into the electron density map, and the entire structure is refined to yield the final atomic coordinates.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of protein-ligand interactions.[4][10]

-

Immobilization of SOS2: Purified SOS2 protein is immobilized onto the surface of a sensor chip.

-

Ligand Injection: A series of concentrations of the small molecule ligand (analyte) are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.

-

Data Analysis: The binding data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Workflow for Fragment-Based Ligand Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel small molecule binders that can be optimized into potent inhibitors. The following diagram illustrates a typical FBDD workflow applied to SOS2.[2][12]

Caption: A typical workflow for fragment-based ligand discovery for SOS2.

Conclusion

The structural and functional characterization of SOS2, particularly in its ligand-bound states, is a rapidly advancing field. The availability of high-resolution crystal structures, coupled with detailed biophysical and biochemical data, provides an invaluable resource for the scientific community. This technical guide serves as a comprehensive repository of this information, empowering researchers and drug development professionals to accelerate the discovery of novel modulators of SOS2 activity for therapeutic benefit. The detailed protocols and pathway diagrams herein offer a practical framework for further investigation into this important signaling protein.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOS2: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Arabidopsis SOS2 protein kinase physically interacts with and is activated by the calcium-binding protein SOS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rcsb.org [rcsb.org]

- 12. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography (Journal Article) | OSTI.GOV [osti.gov]

Engaged: A Technical Guide to Cellular Target Engagement of SOS2 Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 2 (SOS2) protein, a guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a critical node in cellular signaling, particularly in the context of RAS-driven cancers. While its homolog, SOS1, has been the primary focus of inhibitor development, the distinct role of SOS2, especially in mediating signals through the PI3K/AKT pathway, highlights its potential as a therapeutic target.[1][2] Unlike SOS1, which is a key regulator of the RAF/MEK/ERK signaling cascade, SOS2-dependent signaling is crucial for the survival of cancer cells harboring KRAS mutations.[1][3] Furthermore, SOS2 can play a compensatory role when SOS1 is inhibited, suggesting that targeting SOS2 may be essential to overcome resistance to SOS1-specific therapies.[4][5]

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the cellular target engagement of SOS2 ligands. Given that no specific "SOS2 ligand 1" is prominently described in the current literature, this document will focus on the foundational techniques and data interpretation using examples from fragment-based discovery efforts, which represent the cutting edge of SOS2-targeted drug development.

SOS2 Signaling Pathway

SOS2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS family of small GTPases. Upon RTK activation, the adaptor protein GRB2 recruits SOS2 to the plasma membrane. There, SOS2 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. While both SOS1 and SOS2 activate RAS, they exhibit differential downstream signaling. SOS2 has been shown to be a significant contributor to the activation of the PI3K/AKT pathway, a critical axis for cell survival and proliferation.[1][2][6]

Quantitative Data on SOS2 Ligand Binding

To date, the discovery of potent and selective SOS2 inhibitors is in its early stages, with much of the public data coming from fragment-based screening campaigns. These efforts have identified low-molecular-weight compounds that bind to SOS2, providing a starting point for the development of more potent inhibitors. The following table summarizes binding affinity data for several fragment hits identified through biophysical methods. It is important to note that these are in vitro binding affinities and not measures of cellular engagement.

| Fragment ID | Binding Affinity (KD) to SOS2 | Assay Method | Reference |

| Compound 8 | 300 µM | Surface Plasmon Resonance (SPR) | [4] |

| Compound 9 | 330 µM | Surface Plasmon Resonance (SPR) | [3][4] |

| Compound 10 | 730 µM | Surface Plasmon Resonance (SPR) | [3][4] |

| Compound 11 | 430 µM | Surface Plasmon Resonance (SPR) | [4] |

| Compound 7 | ~2000 µM | Surface Plasmon Resonance (SPR) | [4] |

Table 1: In Vitro Binding Affinities of Fragment Hits to SOS2.

Key Experimental Protocols

Confirming that a ligand binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. Several methodologies can be employed to measure the target engagement of SOS2 ligands.

Experimental Workflow for SOS2 Ligand Validation

The process of identifying and validating a cellularly active SOS2 ligand follows a logical progression from initial binding confirmation to assessing downstream functional effects. This workflow ensures that observed cellular phenotypes are a direct result of the ligand engaging with SOS2.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to verify target engagement in intact cells or cell lysates.[7][8] The principle is that a ligand binding to its target protein stabilizes the protein structure, leading to an increase in its thermal stability. This shift in the melting temperature of the protein upon ligand binding is a direct indicator of target engagement.

Objective: To determine if a test compound binds to and stabilizes endogenous SOS2 in a cellular context.

Materials:

-

Cancer cell line expressing SOS2 (e.g., H1975, PC9).[6]

-

Test compound and vehicle control (e.g., DMSO).

-

Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

-

Lysis buffer (e.g., RIPA buffer).

-

Thermal cycler.

-

Equipment for Western Blotting: SDS-PAGE gels, transfer apparatus, PVDF membranes.

-

Primary antibody: Rabbit anti-SOS2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescence substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with the test compound at various concentrations or a vehicle control for a predetermined time (e.g., 2 hours) at 37°C.

-

-

Cell Harvesting and Heat Challenge:

-

Wash cells with PBS and harvest by scraping.

-

Resuspend the cell suspension in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Protein Analysis (Western Blot):

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Normalize the protein amounts and perform SDS-PAGE followed by Western Blot analysis for SOS2.

-

-

Data Analysis:

-

Quantify the band intensities for SOS2 at each temperature for both compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble SOS2 relative to the non-heated control against the temperature to generate melting curves.

-

A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.

-

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures ligand binding in live cells using bioluminescence resonance energy transfer (BRET).[9][10][11] This technique requires engineering the target protein (SOS2) to express it as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to SOS2 acts as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to SOS2-NanoLuc®, causing a dose-dependent decrease in the BRET signal.

Objective: To quantify the apparent cellular affinity of a test compound for SOS2 in living cells.

Materials:

-

HEK293 cells (or other suitable host cells).

-

Expression vector encoding SOS2-NanoLuc® fusion protein.

-

Transfection reagent (e.g., FuGENE® HD).

-

NanoBRET® tracer specific for SOS2 (requires development/identification).

-

NanoBRET® Nano-Glo® Substrate.

-

Opti-MEM® I Reduced Serum Medium.

-

White, 96- or 384-well assay plates.

-

Luminometer capable of measuring donor and acceptor emission wavelengths separately (e.g., 460nm for donor, >600nm for acceptor).

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the SOS2-NanoLuc® expression vector.

-

Plate the transfected cells into assay plates and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound.

-

Prepare the NanoBRET® tracer and Nano-Glo® Substrate mix in Opti-MEM®.

-

Add the test compound dilutions to the cells, followed immediately by the tracer/substrate mix. Include no-compound and no-tracer controls.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Measure donor emission (e.g., 460nm) and acceptor emission (e.g., >600nm) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value. This value represents the concentration of the compound required to displace 50% of the tracer from SOS2 in live cells.

-

Protocol 3: Downstream Pathway Engagement (Western Blot for p-AKT)

Confirming that ligand binding to SOS2 leads to the expected functional consequence is crucial. Since SOS2 preferentially signals through the PI3K/AKT pathway, a key validation step is to measure the phosphorylation of AKT (a surrogate for pathway activity) following compound treatment.[1][6]

Objective: To assess if the engagement of SOS2 by a test compound inhibits downstream PI3K/AKT signaling.

Materials:

-

KRAS-mutant cancer cell line (e.g., YAPC, H358).[2]

-

Test compound and vehicle control.

-

Growth factor (e.g., EGF) for stimulation.

-

PBS, lysis buffer, and materials for Western Blotting.

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-SOS2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

Procedure:

-

Cell Culture and Serum Starvation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

-

Compound Treatment and Stimulation:

-

Pre-treat cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with a growth factor like EGF (e.g., 10 ng/mL) for 10-15 minutes to activate the RTK-SOS2 pathway.

-

-

Cell Lysis and Protein Analysis:

-

Immediately wash cells with ice-cold PBS and lyse them.

-

Collect lysates and quantify protein concentration.

-

Perform Western Blot analysis using antibodies against p-AKT, total AKT, and SOS2 (as a loading/expression control).

-

-

Data Analysis:

-

Quantify the band intensities for p-AKT and total AKT.

-

Normalize the p-AKT signal to the total AKT signal for each condition.

-

A dose-dependent decrease in the normalized p-AKT signal in compound-treated cells compared to the stimulated vehicle control indicates successful inhibition of the SOS2 downstream pathway.

-

Conclusion

The validation of SOS2 as a therapeutic target has created a demand for robust methods to confirm the cellular engagement of novel inhibitory ligands. While the field of SOS2-specific inhibitors is still nascent, the application of established techniques such as CETSA and NanoBRET™, coupled with the analysis of downstream signaling biomarkers like p-AKT, provides a clear and reliable path for ligand validation. The successful execution of these experimental workflows will be paramount for advancing SOS2-targeted therapies from the laboratory to the clinic, offering new hope for patients with RAS-driven malignancies.

References

- 1. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic RAS isoforms show a hierarchical requirement for SOS2 to drive transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOS2 regulates the threshold of mutant EGFR-dependent oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. news-medical.net [news-medical.net]

- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 11. reactionbiology.com [reactionbiology.com]

cellular pathways modulated by SOS2 ligand 1

An In-Depth Technical Guide on Cellular Pathways Modulated by Small Molecule Ligands of SOS2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless (SOS) family of proteins, comprising the highly homologous SOS1 and SOS2, are critical guanine (B1146940) nucleotide exchange factors (GEFs) that activate RAS proteins, pivotal regulators of cellular growth and proliferation.[1] Historically, SOS1 has been the primary focus of research and therapeutic development. However, recent studies have illuminated the distinct and significant roles of SOS2, particularly in the context of acquired resistance to SOS1 inhibitors and its preferential modulation of the PI3K/AKT signaling pathway.[2] This has spurred growing interest in the development of selective SOS2 inhibitors, either as standalone therapies or in combination with SOS1 inhibitors, to achieve a more comprehensive blockade of the RAS signaling network.[1]

While the specific term "SOS2 ligand 1" does not correspond to a standardized nomenclature in the current scientific literature, a growing number of small molecule ligands, binders, and inhibitors of SOS2 are being identified and characterized. This technical guide provides a comprehensive overview of the cellular pathways modulated by these SOS2 ligands, presenting key quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying molecular interactions and experimental workflows.

Cellular Pathways Modulated by SOS2 Ligands

SOS2 is a key intermediary that translates signals from upstream receptor tyrosine kinases (RTKs) into the activation of downstream effector pathways. The primary pathways influenced by SOS2 activity are the RAS/MAPK and the PI3K/AKT cascades.

The RAS/MAPK Signaling Pathway

The RAS/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[3] Upon stimulation of an RTK by a growth factor, the adaptor protein GRB2 recruits SOS proteins to the plasma membrane. SOS then facilitates the exchange of GDP for GTP on RAS, leading to its activation.[3] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK), which translocates to the nucleus to regulate gene expression. While both SOS1 and SOS2 can activate this pathway, SOS1 is often considered the dominant player in many contexts.[2] However, SOS2 can compensate for the loss of SOS1 activity, making it a relevant target for complete pathway inhibition.[1]

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival, growth, and metabolism.[4] Activated RAS can also bind to and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT (also known as Protein Kinase B).[5] Several studies have indicated that SOS2 may be a more critical regulator of the RAS-PI3K/AKT signaling axis compared to SOS1.[2] This functional distinction suggests that selective targeting of SOS2 could be a therapeutic strategy for cancers that are particularly dependent on PI3K/AKT signaling for survival.[6]

Quantitative Data for SOS2 Ligands

The identification of small molecules that bind to SOS2 is an active area of research. Fragment-based screening and optimization efforts have yielded several compounds with measurable binding affinities. The equilibrium dissociation constant (KD) is a common measure of binding affinity, where a smaller KD value indicates a stronger interaction.[7]

| Compound/Fragment | Binding Affinity (KD) to SOS2 | Assay Method | Reference |

| Quinazoline 1 | 33 µM | Surface Plasmon Resonance (SPR) | [8] |

| 4-hydroxy aniline (B41778) 2 | ~3.3 µM | Surface Plasmon Resonance (SPR) | [8] |

| Fragment 8 | 300 µM | Surface Plasmon Resonance (SPR) | [1] |

| Fragment 9 | 330 µM | Surface Plasmon Resonance (SPR) | [1] |

| Fragment 10 | 730 µM | Surface Plasmon Resonance (SPR) | [1] |

| Fragment 11 | 331 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| Fragment 13 | ~2000 µM | Surface Plasmon Resonance (SPR) | [1] |

Experimental Protocols

A multi-faceted approach combining biophysical, biochemical, and cell-based assays is required to identify and characterize potent and selective SOS2 inhibitors.

Biophysical Assays for Direct Binding Affinity

These assays measure the direct interaction between a test compound and the SOS2 protein.

-

Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the association and dissociation kinetics of a ligand binding to a target protein immobilized on a sensor chip.[9]

-

Protocol Outline:

-

Chip Preparation: Immobilize recombinant human SOS2 protein onto a sensor chip.

-

Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface.

-

Data Analysis: Monitor the change in the refractive index at the surface to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[9]

-

-

Biochemical Assays for Functional Inhibition

These assays measure the ability of a compound to inhibit the catalytic function of SOS2.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS-mediated Nucleotide Exchange: This assay measures the ability of SOS2 to exchange GDP for a fluorescently labeled GTP analog on the KRAS protein.[10]

-

Protocol Outline:

-

Reaction Setup: Combine recombinant SOS2, KRAS, and the test inhibitor at various concentrations in a microplate.

-

Initiation of Exchange: Add a fluorescently labeled GTP analog to start the nucleotide exchange reaction.

-

Detection: After incubation, add a FRET donor-labeled antibody that binds to a tag on the KRAS protein.

-

Data Analysis: Measure the FRET signal, which is proportional to the amount of fluorescent GTP bound to KRAS. A decrease in the FRET signal indicates inhibition of SOS2. Plot the results to determine the IC50 value.[10]

-

-

Cell-Based Assays for Cellular Activity

These assays assess the effect of the inhibitor on SOS2-mediated signaling within a cellular context.

-

In-Cell Western Blot for Downstream Pathway Inhibition: This assay quantifies the phosphorylation of downstream effectors, such as ERK, to determine if the inhibitor is engaging its target in cells.[10]

-

Protocol Outline:

-

Cell Culture and Treatment: Plate cancer cells dependent on RAS signaling and treat them with a range of inhibitor concentrations.

-

Cell Lysis and Immunostaining: Lyse the cells and incubate with primary antibodies for both phosphorylated ERK (p-ERK) and total ERK, followed by fluorescently labeled secondary antibodies.

-

Quantification: Use an infrared imaging system to quantify the fluorescence for both p-ERK and total ERK.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. A reduction in this ratio indicates successful inhibition of the upstream SOS2-RAS signaling.[10]

-

-

-

CRISPR/Cas9-Mediated Knockout of SOS2: This technique is used to create cell lines that lack the SOS2 protein, which are valuable for confirming the on-target effects of an inhibitor and studying the specific roles of SOS2.[11]

-

Protocol Outline:

-

gRNA Design and Cloning: Design and clone guide RNAs targeting an early exon of the SOS2 gene into a CRISPR/Cas9 expression vector.

-

Transfection and Selection: Transfect the CRISPR plasmid into the target cell line and select for successfully transfected cells.

-

Single-Cell Cloning and Validation: Isolate and expand single-cell clones. Validate the knockout of SOS2 protein expression using Western Blot.[11]

-

-

Conclusion

SOS2 is emerging as a compelling therapeutic target for modulating RAS-driven signaling, with a potentially distinct role in regulating the PI3K/AKT pathway. The development of selective SOS2 ligands and inhibitors holds promise for overcoming resistance to SOS1-targeted therapies and for treating cancers that are dependent on the PI3K/AKT axis. The experimental strategies outlined in this guide, from initial biophysical screening to cell-based functional assays, provide a robust framework for the discovery and characterization of novel SOS2 modulators. As research in this area progresses, a deeper understanding of the specific cellular functions of SOS2 will undoubtedly pave the way for new and more effective cancer therapies.

References

- 1. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anygenes.com [anygenes.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Oncogenic RAS isoforms show a hierarchical requirement for SOS2 to drive transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Navigating the Labyrinth of Selectivity: An In-depth Technical Guide to the Off-Target Effects of Novel SOS2 Binders

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of cancer therapeutics, the Son of Sevenless 2 (SOS2) protein is emerging as a compelling target, particularly for RAS-driven malignancies resistant to conventional therapies. As the scientific community intensifies its efforts to develop novel SOS2 inhibitors, a critical aspect of their preclinical evaluation lies in the comprehensive characterization of their off-target effects. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the current landscape of novel SOS2 binders, the methodologies to assess their selectivity, and a framework for understanding potential off-target liabilities.

Introduction

The Son of Sevenless (SOS) proteins, SOS1 and SOS2, are guanine (B1146940) nucleotide exchange factors (GEFs) that play a pivotal role in activating RAS proteins, thereby initiating downstream signaling cascades like the MAPK and PI3K/AKT pathways. While SOS1 has traditionally been the more studied homolog, recent research has illuminated a distinct and critical role for SOS2 in promoting RAS–PI3K/AKT signaling, especially in KRAS-driven cancer cells.[1] Furthermore, cancer cells can develop resistance to selective SOS1 inhibitors by upregulating SOS2-mediated signaling, making the development of selective SOS2 inhibitors a promising therapeutic strategy.[2]

However, the high degree of structural homology between SOS1 and SOS2 presents a significant challenge in developing selective inhibitors. Moreover, unintended interactions with other cellular proteins, particularly kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, a rigorous and multi-faceted approach to profiling the off-target effects of novel SOS2 binders is paramount.

The Emerging Landscape of Novel SOS2 Binders

Recent advances in drug discovery, particularly fragment-based screening and structural biology, have led to the identification of the first chemical entities that bind to SOS2. These discoveries have not only provided valuable tool compounds for studying SOS2 biology but have also laid the groundwork for the development of potent and selective inhibitors.

Two main classes of novel SOS2 binders have been recently described:

-

Fragment Hits: Through techniques like ¹⁹F NMR screening and X-ray crystallography, several small molecule fragments have been identified that bind to SOS2. These fragments typically exhibit weak affinity but provide a starting point for optimization into more potent leads.

-